molecular formula C14H11BrN4O B15137404 1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea

1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea

Cat. No.: B15137404
M. Wt: 331.17 g/mol
InChI Key: KBSKAIKFLIAYFA-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both benzimidazole and bromophenyl groups in its structure imparts unique chemical and physical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea typically involves the reaction of 2-aminobenzimidazole with 3-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound can be utilized as a catalyst in various chemical reactions and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in cancer cells or microorganisms. The benzimidazole moiety is known to interact with DNA and proteins, while the bromophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea can be compared with other benzimidazole derivatives such as:

    1-(1H-benzimidazol-2-yl)-3-phenylurea: Lacks the bromine atom, resulting in different chemical and biological properties.

    1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)urea: The bromine atom is positioned differently, which can affect the compound’s reactivity and interactions.

    1-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)urea: The chlorine atom can impart different electronic and steric effects compared to the bromine atom.

The unique combination of the benzimidazole and 3-bromophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H11BrN4O

Molecular Weight

331.17 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea

InChI

InChI=1S/C14H11BrN4O/c15-9-4-3-5-10(8-9)16-14(20)19-13-17-11-6-1-2-7-12(11)18-13/h1-8H,(H3,16,17,18,19,20)

InChI Key

KBSKAIKFLIAYFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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